

In-Depth Technical Guide: 2-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzoic acid

Cat. No.: B1590727

[Get Quote](#)

CAS Number: 51786-10-8

This technical guide provides a comprehensive overview of **2-Chloro-3-hydroxybenzoic acid**, a halogenated derivative of salicylic acid. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

2-Chloro-3-hydroxybenzoic acid is a solid, white to off-white compound.^[1] Its core structure consists of a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and a chlorine atom.

Table 1: Physicochemical Properties of **2-Chloro-3-hydroxybenzoic Acid**

Property	Value	Source
CAS Number	51786-10-8	[2]
Molecular Formula	C ₇ H ₅ ClO ₃	[2]
Molecular Weight	172.57 g/mol	[1]
Melting Point	156.5-157.5 °C	[1]
Boiling Point (Predicted)	333.1 ± 27.0 °C	[1]
Density (Predicted)	1.536 ± 0.06 g/cm ³	[1]
Solubility	DMSO (Slightly), Methanol (Slightly)	[1]
pKa (Predicted)	2.84 ± 0.25	[1]

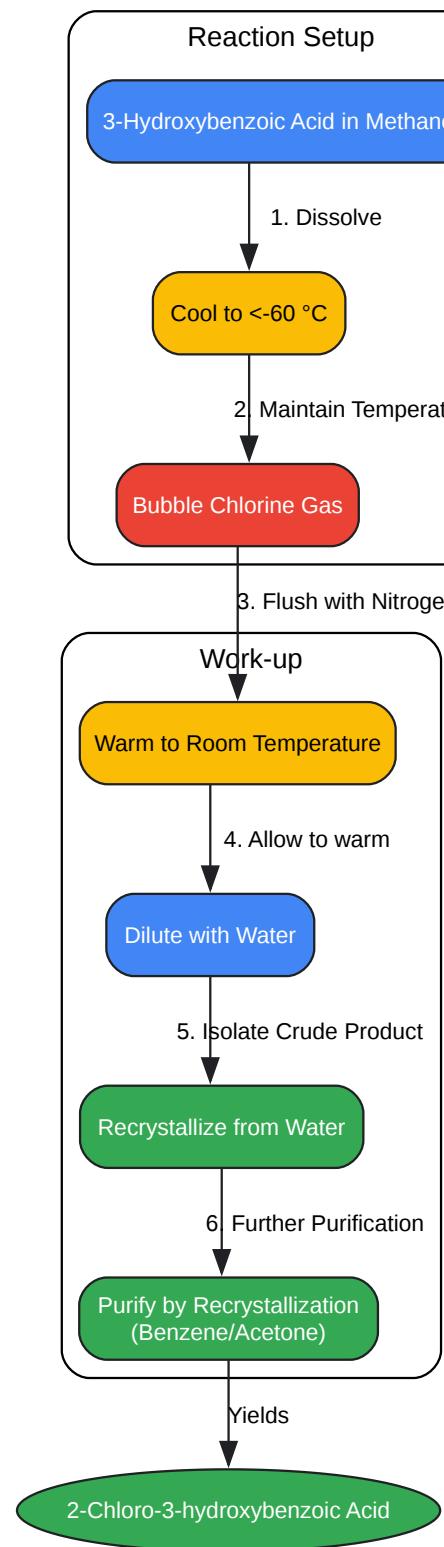
Safety and Handling

2-Chloro-3-hydroxybenzoic acid is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Table 2: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
Warning		H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Source: --INVALID-LINK--


Experimental Protocols

Synthesis of 2-Chloro-3-hydroxybenzoic Acid

A common method for the synthesis of **2-Chloro-3-hydroxybenzoic acid** is through the chlorination of 3-hydroxybenzoic acid.

Experimental Workflow: Synthesis of **2-Chloro-3-hydroxybenzoic Acid**

Synthesis of 2-Chloro-3-hydroxybenzoic Acid

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 2-Chloro-3-hydroxybenzoic acid.**

Methodology: Chlorine gas (10.3 g, 147 mmol) is slowly bubbled through a cold solution of 3-hydroxybenzoic acid (20 g, 145 mmol) in 100 mL of methanol under a nitrogen atmosphere, while maintaining the temperature below -60°C.^[1] After approximately thirty minutes, the chlorine gas is flushed out with nitrogen, and the reaction mixture is allowed to warm to room temperature. The mixture is then diluted with 100 mL of water. The crude product is isolated by recrystallization from 50 mL of water. Further purification is achieved by recrystallization from a mixture of 130 mL of benzene and 10 mL of acetone to yield the final white solid product.^[1]

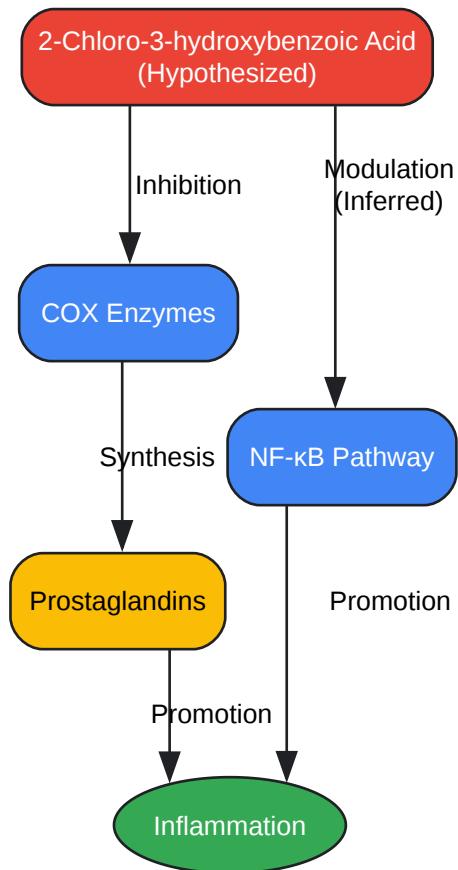
Applications in Research and Drug Development

While specific applications of **2-Chloro-3-hydroxybenzoic acid** in marketed drugs are not widely documented, its structural motif as a substituted salicylic acid makes it a compound of interest in medicinal chemistry. Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Hydroxybenzoic acids, in general, exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.^[3] The introduction of a chlorine atom can significantly alter the electronic and lipophilic properties of the molecule, potentially influencing its binding to biological targets and its pharmacokinetic profile.

For instance, the related compound 4-Chloro-3-hydroxybenzoic acid is utilized in the synthesis of selective Tie-2 kinase inhibitors for cancer therapy and as a potential influenza endonuclease inhibitor. While direct evidence for **2-Chloro-3-hydroxybenzoic acid** is limited, its isomeric similarity suggests potential as a scaffold or intermediate in the development of novel therapeutic agents.

Potential Signaling Pathways


The precise signaling pathways modulated by **2-Chloro-3-hydroxybenzoic acid** have not been extensively studied. However, based on the known mechanisms of related hydroxybenzoic acid derivatives, several potential pathways can be inferred.

Many salicylic acid derivatives exert their anti-inflammatory effects by inhibiting the COX pathway, which in turn reduces the production of pro-inflammatory prostaglandins.^[4]

Additionally, some phenolic acids have been shown to modulate the NF- κ B signaling pathway, a key regulator of the inflammatory response.

Hypothesized Signaling Pathway Inhibition

Potential Anti-inflammatory Pathways

[Click to download full resolution via product page](#)

Caption: Hypothesized anti-inflammatory mechanisms of **2-Chloro-3-hydroxybenzoic acid**.

It is important to note that these are potential mechanisms based on related compounds, and further research is required to elucidate the specific biological activities and signaling pathways of **2-Chloro-3-hydroxybenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. 2-Chloro-3-hydroxybenzoic acid | C7H5ClO3 | CID 15631340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Chloro-3-hydroxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590727#2-chloro-3-hydroxybenzoic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com